2-Amino-4-bromo-3-chlorophenol

SHP2 phosphatase inhibition Medicinal chemistry Pyrazine derivative synthesis

2-Amino-4-bromo-3-chlorophenol (CAS 2091488-61-6) is the optimal building block for SHP2 inhibitor programs. Derivatives show ~19-fold greater potency (IC50 8.3 μM vs. 155 μM for mono-Cl analog; Ki 4.6 μM). Dual Br/Cl handles enable sequential orthogonal cross-coupling without protection/deprotection, reducing synthetic steps and procurement costs. Differentiated scaffold for FBDD: MW 222.47 g/mol, XLogP3 2.2. Order ≥95% purity to ensure reproducible SHP2 inhibition.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 2091488-61-6
Cat. No. B1383937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-3-chlorophenol
CAS2091488-61-6
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)N)Cl)Br
InChIInChI=1S/C6H5BrClNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2
InChIKeySDFYQMCRZVAVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-3-chlorophenol (CAS 2091488-61-6): A Differentiated Halogenated Aminophenol Building Block


2-Amino-4-bromo-3-chlorophenol (CAS: 2091488-61-6, C6H5BrClNO, MW: 222.47 g/mol) is a halogenated aromatic compound featuring a phenol core substituted with amino, bromo, and chloro functional groups at the 2-, 4-, and 3-positions, respectively . This specific substitution pattern creates a scaffold with dual halogen cross-coupling handles (bromo and chloro) and a nucleophilic amino group, distinguishing it from mono-halogenated or regioisomeric analogs. The compound is commercially available at research and industrial scales with typical purity specifications of 95-98% and is primarily employed as a key building block for the synthesis of pyrazine derivatives with SHP2 phosphatase inhibitory activity .

Why 2-Amino-4-bromo-3-chlorophenol Cannot Be Replaced by Generic Aminophenol Analogs


Procurement and experimental design cannot assume functional interchangeability among aminophenol derivatives. The presence of both bromine and chlorine substituents at the 4- and 3-positions creates a unique electronic environment and dual orthogonal cross-coupling potential that is absent in mono-halogenated congeners such as 2-amino-4-bromophenol (CAS 40925-68-6) or 2-amino-3-chlorophenol (CAS 56962-00-6) . Furthermore, regioisomers like 4-amino-3-chlorophenol (CAS 17609-80-2) exhibit different physicochemical properties, including hydrogen bond donor/acceptor geometry and polarity (TPSA: 46.2 Ų for target vs. 46.2 Ų for 2-amino-4-chlorophenol, but with altered electronic distribution), which directly impact receptor binding and downstream biological activity [1] . In the context of SHP2 inhibitor development, even subtle positional changes yield dramatic differences in enzyme inhibition potency, as demonstrated by the ~19-fold variation in IC50 values between the target compound and its mono-chloro analog [2] [3].

Quantitative Differentiation of 2-Amino-4-bromo-3-chlorophenol Against In-Class Comparators


Superior SHP2 Catalytic Domain Inhibition Potency vs. 2-Amino-3-chlorophenol Analog

In a direct head-to-head comparison using identical assay conditions, the pyrazine derivative synthesized from 2-amino-4-bromo-3-chlorophenol exhibits markedly superior inhibition of the SHP2 catalytic domain compared to the derivative prepared from the mono-chloro analog 2-amino-3-chlorophenol. The target compound-derived inhibitor achieved an IC50 of 8.30E+3 nM (8.3 μM), whereas the 2-amino-3-chlorophenol-derived inhibitor showed an IC50 of 1.55E+5 nM (155 μM) [1] [2].

SHP2 phosphatase inhibition Medicinal chemistry Pyrazine derivative synthesis Oncology drug discovery

Enhanced SHP2 Binding Affinity (Ki) Compared to 2-Amino-3-chlorophenol Scaffold

The SHP2 catalytic domain binding affinity of the pyrazine derivative constructed from 2-amino-4-bromo-3-chlorophenol is significantly higher than that of the 2-amino-3-chlorophenol-derived analog. The target compound-derived inhibitor exhibits a reversible inhibition Ki of 4.60E+3 nM (4.6 μM), whereas the comparative data for the 2-amino-3-chlorophenol scaffold under equivalent conditions shows markedly weaker binding [1].

Enzyme inhibition kinetics Binding affinity SHP2 phosphatase Structure-activity relationship (SAR)

Unique Dual-Halogen Substitution Pattern for Orthogonal Cross-Coupling

2-Amino-4-bromo-3-chlorophenol possesses both bromo and chloro substituents, which can be leveraged for sequential, orthogonal cross-coupling reactions due to their differential reactivity toward palladium-catalyzed transformations. The bromine atom at the 4-position is significantly more reactive in Suzuki-Miyaura and related couplings than the chlorine atom at the 3-position, enabling site-selective functionalization [1]. In contrast, mono-halogenated comparators such as 2-amino-4-bromophenol (CAS 40925-68-6) or 2-amino-3-chlorophenol (CAS 56962-00-6) offer only a single cross-coupling handle, limiting the molecular complexity that can be accessed without additional protection/deprotection steps.

Organic synthesis Cross-coupling reactions Suzuki-Miyaura coupling Buchwald-Hartwig amination Building block differentiation

Higher Molecular Weight and Lipophilicity for Scaffold Diversification

The incorporation of both bromine and chlorine substituents in 2-amino-4-bromo-3-chlorophenol (MW: 222.47 g/mol, XLogP3: 2.2) results in a molecular weight that is 35-79 g/mol higher and a calculated LogP that is 0.8-1.0 units greater than mono-halogenated or non-halogenated aminophenol comparators . This increased lipophilicity and mass provide a differentiated starting point for fragment growth strategies and may influence membrane permeability and plasma protein binding in downstream analogs.

Physicochemical properties Lipophilicity (LogP) Drug-likeness Fragment-based drug discovery

Validated Application in SHP2 Inhibitor Patent Literature

2-Amino-4-bromo-3-chlorophenol is explicitly cited as a key synthetic intermediate in multiple patent documents describing pyrazine derivatives as SHP2 inhibitors for oncology applications, including US Patent 12,338,246 (SUZHOU GENHOUSE PHARMACEUTICAL CO., LTD) and related international filings [1] [2]. This patent protection underscores the commercial relevance of this specific substitution pattern in generating patentable, therapeutically active compounds. In contrast, simpler mono-halogenated aminophenols are either cited less frequently in the context of SHP2 inhibition or are associated with weaker intellectual property positions.

Patent analysis SHP2 inhibitors Pyrazine derivatives Intellectual property Therapeutic development

Nephrotoxicity Risk Profile Differentiated from 4-Amino Regioisomers

Comparative in vitro nephrotoxicity studies on aminophenol and aminochlorophenol regioisomers demonstrate that the position of the amino group is a critical determinant of renal cytotoxicity [1]. Specifically, 4-aminophenol derivatives (amino group para to hydroxyl) exhibit significantly higher nephrotoxic potential compared to 2-aminophenol derivatives (amino group ortho to hydroxyl). 2-Amino-4-bromo-3-chlorophenol, with its amino group at the 2-position (ortho to the hydroxyl), is classified among the less nephrotoxic regioisomers, whereas 4-amino-3-chlorophenol (CAS 17609-80-2) and other 4-amino congeners present a higher toxicological liability.

Toxicology Nephrotoxicity In vitro safety Aminophenol derivatives

Optimal Procurement and Research Applications for 2-Amino-4-bromo-3-chlorophenol


SHP2 Phosphatase Inhibitor Development Programs

2-Amino-4-bromo-3-chlorophenol is the optimal starting building block for research programs focused on developing novel SHP2 phosphatase inhibitors, particularly pyrazine-derived scaffolds. The quantitative evidence demonstrates that derivatives of this compound exhibit approximately 19-fold greater SHP2 catalytic domain inhibitory potency (IC50 = 8.3 μM) compared to analogs derived from 2-amino-3-chlorophenol (IC50 = 155 μM) [1]. Furthermore, the compound's Ki of 4.6 μM against the SHP2 catalytic domain provides a validated benchmark for SAR studies . Multiple granted patents explicitly cite this compound as a key intermediate in the synthesis of therapeutically relevant SHP2 inhibitors for oncology indications, confirming its established utility in this research area [2].

Sequential Orthogonal Cross-Coupling for Complex Scaffold Construction

This building block is uniquely suited for synthetic routes requiring sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions. The differential reactivity of the aryl bromide (4-position) versus the aryl chloride (3-position) enables chemists to perform Suzuki-Miyaura or related couplings first at the more reactive bromide site, followed by a second orthogonal coupling at the chloride site under modified conditions [1]. This capability reduces the total number of synthetic steps and eliminates the need for additional protection/deprotection strategies that would be required when using mono-halogenated building blocks such as 2-amino-4-bromophenol or 2-amino-3-chlorophenol, thereby improving overall synthetic efficiency and reducing procurement costs for intermediate reagents.

Fragment-Based Drug Discovery in Higher Lipophilicity Space

For fragment-based drug discovery (FBDD) campaigns seeking to explore chemical space with elevated molecular weight (222.47 g/mol) and lipophilicity (XLogP3 = 2.2) [1], 2-amino-4-bromo-3-chlorophenol provides a differentiated starting fragment that is not accessible with simpler aminophenols (MW 143-188 g/mol, XLogP ~1.2-1.4) . This property profile allows researchers to probe binding pockets that may favor larger, more lipophilic fragments without requiring multi-step elaboration of smaller fragments. Additionally, the ortho-amino substitution pattern (2-aminophenol scaffold) is associated with a more favorable in vitro nephrotoxicity profile compared to the 4-amino regioisomeric series, a consideration for programs where renal safety is a priority [2].

Generic Substitution Failure Analysis and Analytical Standard Procurement

In quality control and analytical chemistry contexts, 2-amino-4-bromo-3-chlorophenol serves as a reference standard to confirm that experimental results attributed to this specific compound are not confounded by substitution with regioisomers or mono-halogenated analogs. The compound's unique InChIKey (SDFYQMCRZVAVAK-UHFFFAOYSA-N) and canonical SMILES (C1=CC(=C(C(=C1O)N)Cl)Br) [1] provide unambiguous structural identification. Procurement of the authenticated compound with a purity specification of 95-98% [2] ensures that observed SHP2 inhibition activity (IC50 = 8.3 μM, Ki = 4.6 μM) can be reliably reproduced, avoiding the ~19-fold potency discrepancy that would result from accidental substitution with the 2-amino-3-chlorophenol derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromo-3-chlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.